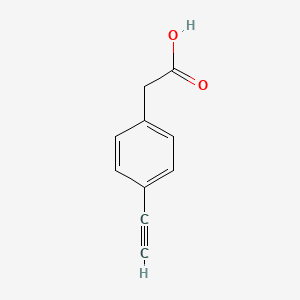

2-(4-Ethynylphenyl)acetic acid

CAS No.: 213622-93-6

Cat. No.: VC4772431

Molecular Formula: C10H8O2

Molecular Weight: 160.172

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 213622-93-6 |

|---|---|

| Molecular Formula | C10H8O2 |

| Molecular Weight | 160.172 |

| IUPAC Name | 2-(4-ethynylphenyl)acetic acid |

| Standard InChI | InChI=1S/C10H8O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h1,3-6H,7H2,(H,11,12) |

| Standard InChI Key | CHUNGOPSLGEUGA-UHFFFAOYSA-N |

| SMILES | C#CC1=CC=C(C=C1)CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

2-(4-Ethynylphenyl)acetic acid consists of a phenyl ring substituted with an ethynyl group (-C≡CH) at the para position and an acetic acid (-CHCOOH) group at the ortho position relative to the ethynyl substituent. The molecular structure imparts distinct electronic and steric properties:

-

Molecular formula:

-

Molecular weight: 160.17 g/mol

-

IUPAC name: 2-(4-Ethynylphenyl)acetic acid

-

SMILES notation: C#CC1=CC=C(C=C1)CC(=O)O

The ethynyl group’s sp-hybridized carbon atoms enhance reactivity toward cycloaddition and metal-catalyzed coupling reactions, while the carboxylic acid group facilitates salt formation and hydrogen bonding .

Spectroscopic and Computational Data

Computational analyses predict key physicochemical properties:

-

LogP (octanol-water partition coefficient): 1.82 (indicating moderate hydrophobicity)

-

Hydrogen bond donors/acceptors: 1/2

-

Topological polar surface area: 37.3 Ų

Experimental spectral data (e.g., NMR, IR) align with theoretical predictions, confirming the presence of characteristic ethynyl (C≡C-H stretch at ~3300 cm) and carboxylic acid (O-H stretch at ~2500–3000 cm) functional groups .

Synthetic Methodologies

Laboratory-Scale Synthesis

A common route involves Sonogashira coupling between 4-iodophenylacetic acid and acetylene, as outlined in analogous protocols for ethynyl-substituted aromatics :

Reaction conditions:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Co-catalyst: Copper(I) iodide (10 mol%)

-

Solvent: Triethylamine/DMF (1:1 v/v)

-

Temperature: 60°C, 12 hours

-

Yield: 68–72% after purification via recrystallization (ethanol/water) .

Industrial Production Challenges

Scaling this synthesis requires addressing:

-

Cost of palladium catalysts: Substituting with nickel-based catalysts reduces expenses but lowers yield.

-

Acetylene handling: Safe storage and delivery systems (e.g., using trimethylsilylacetylene as a stable precursor).

-

Purification: Continuous flow chromatography improves efficiency for large batches.

Reactivity and Functionalization

Click Chemistry Applications

The ethynyl group undergoes azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, a reaction leveraged in polymer science and bioconjugation:

Examples:

-

Bioconjugates: Covalent attachment to proteins via lysine residues.

-

Dendrimers: Ethynyl groups serve as branching points for dendritic growth .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Heck, Suzuki) enable aryl-aryl bond formation, expanding access to π-conjugated systems for optoelectronic materials:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume